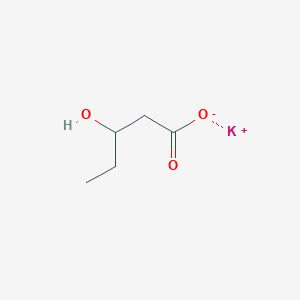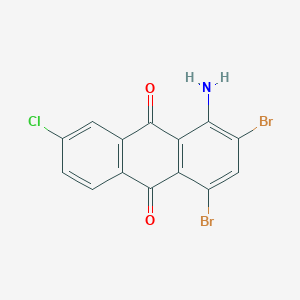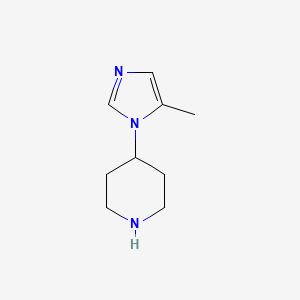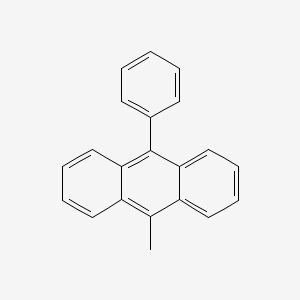
4-Hydroxy-1-prop-2-enoxy-anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Allyloxy)-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(allyloxy)-4-hydroxyanthracene-9,10-dione typically involves the allylation of 4-hydroxyanthracene-9,10-dione. This reaction can be carried out using allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Allyloxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyloxy group.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical production.
Wissenschaftliche Forschungsanwendungen
1-(Allyloxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which 1-(allyloxy)-4-hydroxyanthracene-9,10-dione exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, its quinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. These properties make it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1-Allyloxy-4-propoxybenzene: Known for its insecticidal properties.
1,4-Diallyloxybenzene: Used in various organic synthesis applications.
1,4-Dipropoxybenzene: Studied for its potential as a chemical intermediate.
Uniqueness: 1-(Allyloxy)-4-hydroxyanthracene-9,10-dione stands out due to its unique combination of an allyloxy group and a hydroxyanthracene-9,10-dione core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
79207-99-1 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
1-hydroxy-4-prop-2-enoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H12O4/c1-2-9-21-13-8-7-12(18)14-15(13)17(20)11-6-4-3-5-10(11)16(14)19/h2-8,18H,1,9H2 |
InChI-Schlüssel |
QWGWZLKJBIRBRF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)




![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)




